

Spectroscopic Profile of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Fluoro-2'-methylacetophenone

Cat. No.: B1306853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of **4'-Fluoro-2'-methylacetophenone** (CAS: 446-29-7). Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and characteristic spectral features derived from closely related structural analogs, including 4'-fluoroacetophenone, 2'-methylacetophenone, and 4'-methylacetophenone. The methodologies described herein provide a robust framework for the experimental acquisition and analysis of spectroscopic data for this compound, which serves as a key intermediate in the synthesis of various pharmaceutical agents.[\[1\]](#)

Chemical Structure and Properties

- IUPAC Name: 1-(4-fluoro-2-methylphenyl)ethanone
- Synonyms: **4'-Fluoro-2'-methylacetophenone**
- CAS Number: 446-29-7
- Molecular Formula: C₉H₉FO
- Molecular Weight: 152.17 g/mol

- Physical Form: Liquid
- Purity: Typically available at 97-98%

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4'-Fluoro-2'-methylacetophenone**. These values are derived from the analysis of structurally similar compounds and are intended to serve as a reference for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.7 - 7.8	d	1H	Aromatic H (H-6')
~ 6.9 - 7.0	m	2H	Aromatic H (H-3', H-5')
~ 2.55	s	3H	-COCH ₃
~ 2.45	s	3H	Ar-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 198	C=O
~ 163 (d, ${}^1\text{JCF} \approx 250$ Hz)	C-F (C-4')
~ 142	C-CH ₃ (C-2')
~ 135	Aromatic C (C-1')
~ 131 (d, ${}^3\text{JCF} \approx 9$ Hz)	Aromatic CH (C-6')
~ 116 (d, ${}^2\text{JCF} \approx 21$ Hz)	Aromatic CH (C-5')
~ 113 (d, ${}^2\text{JCF} \approx 21$ Hz)	Aromatic CH (C-3')
~ 29	-COCH ₃
~ 21	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectral Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3100	Medium	C-H stretch (aromatic)
~ 2920 - 2980	Medium	C-H stretch (aliphatic)
~ 1685	Strong	C=O stretch (aryl ketone)
~ 1610, 1580	Strong	C=C stretch (aromatic ring)
~ 1220	Strong	C-F stretch (aryl fluoride)
~ 820	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
152	High	[M] ⁺ (Molecular Ion)
137	High	[M - CH ₃] ⁺
109	Medium	[M - COCH ₃] ⁺ or [C ₇ H ₆ F] ⁺
91	Medium	Tropylium-like ion fragment
43	High	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **4'-Fluoro-2'-methylacetophenone**.

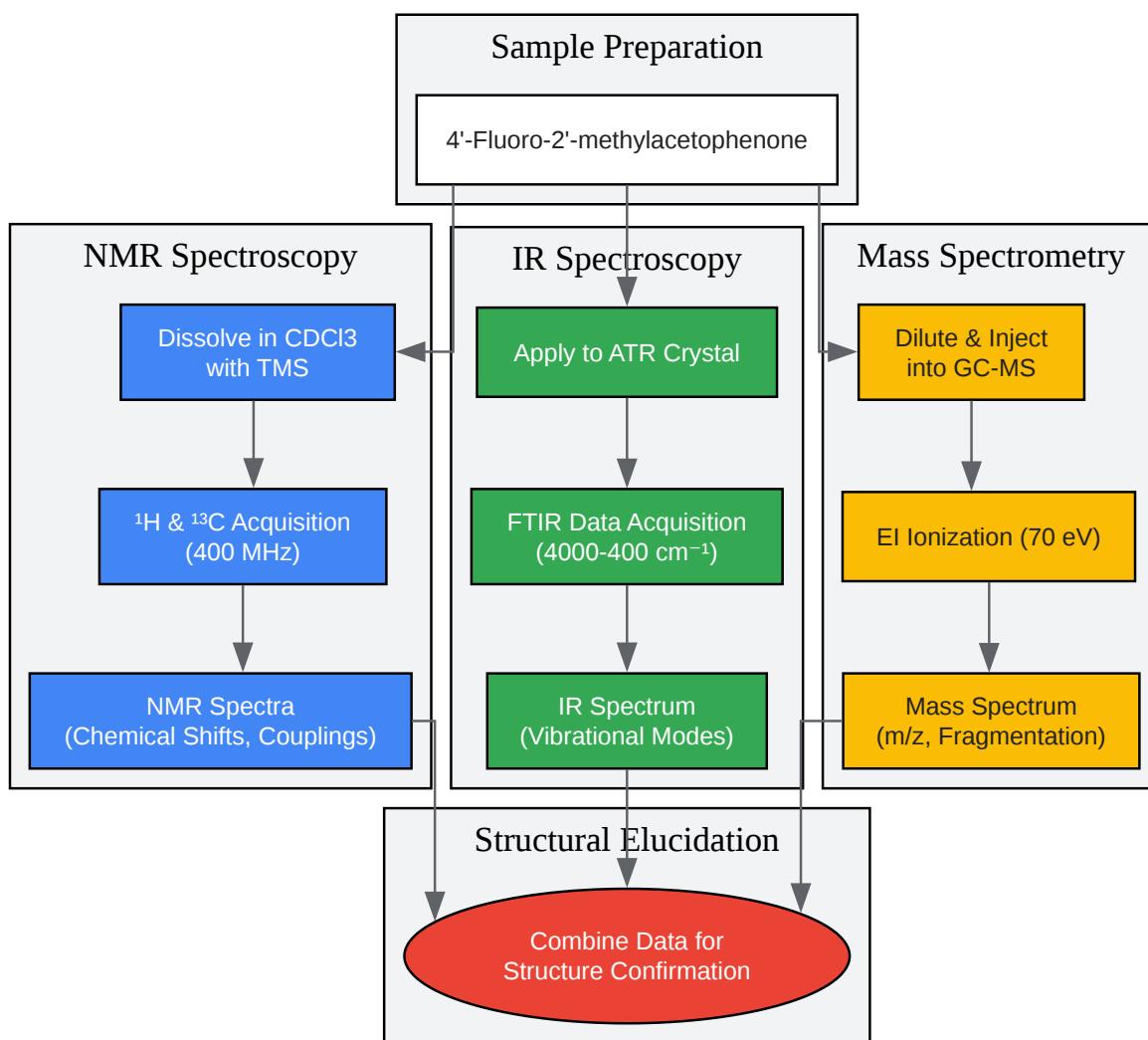
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **4'-Fluoro-2'-methylacetophenone** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a spectrometer with a field strength of 400 MHz or higher.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

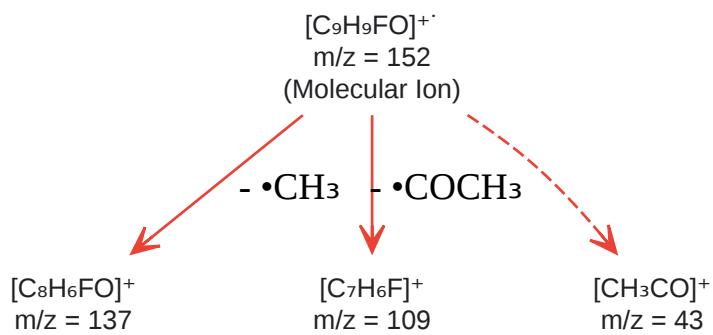
- ^{13}C NMR Acquisition:
 - Use the same spectrometer and sample.
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of the liquid **4'-Fluoro-2'-methylacetophenone** directly onto the ATR crystal.
 - If using a pressure anvil, apply gentle pressure to ensure good contact between the sample and the crystal.
- Data Acquisition (FTIR):
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).


- Inject a small volume (e.g., 1 μ L) into the GC, which separates the compound from any impurities before it enters the mass spectrometer.
- Data Acquisition (Electron Ionization - EI):
 - Use a standard EI energy of 70 eV to induce fragmentation.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak (M^+) to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain structural information. Common fragmentations for acetophenones include the loss of the methyl group ($[M-15]$) and the acetyl group ($[M-43]$).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation of **4'-Fluoro-2'-methylacetophenone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Expected mass spectral fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4'-Fluoro-2'-methylacetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306853#spectroscopic-data-of-4-fluoro-2-methylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com